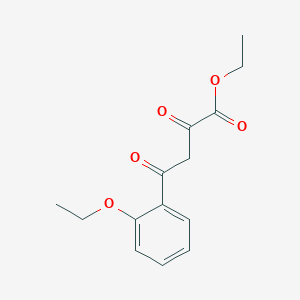

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-13-8-6-5-7-10(13)11(15)9-12(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIOUKZWQKBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Abstract

Introduction and Molecular Overview

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate belongs to the family of ethyl 4-aryl-2,4-dioxobutanoates, which are recognized as important intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities, including potential as kinase inhibitors.[2] The core structure features a butanoate chain with two ketone functionalities at the 2- and 4-positions, an ethyl ester group, and an ortho-substituted ethoxyphenyl moiety.

The presence of the β-dicarbonyl system is a defining feature, leading to the existence of a keto-enol tautomeric equilibrium.[3][4] This equilibrium significantly influences the compound's reactivity, spectroscopic signature, and physical properties. Understanding this dynamic is crucial for any application or further chemical modification.

Chemical Structure and Identifiers

The structure of this compound combines an aromatic ring with a flexible, functionalized aliphatic chain.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers (Predicted)

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₆O₅ |

| Molecular Weight | 264.27 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OCC |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

Keto-Enol Tautomerism

A critical aspect of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen-bonded ring.[3] This equilibrium is solvent-dependent, with non-polar solvents typically favoring the enol form.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide standardized methods for determining key physicochemical properties.

Protocol: Melting Point Determination

This protocol describes the determination of the melting point range using a capillary method, a fundamental technique for assessing purity. [6][7]

-

Sample Preparation:

-

Place a small amount of the crystalline compound on a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm. [8]2. Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).

-

Ensure the sample is visible through the magnifying lens.

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂. A narrow range (< 2 °C) is indicative of high purity.

-

Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method in pharmaceutical and chemical research. [9]

Caption: Workflow for the Shake-Flask Solubility Determination Method. [9]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a sealed glass vial. "Excess" means undissolved solid should be clearly visible.

-

-

Equilibration:

-

Place the vial in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. [9]3. Phase Separation:

-

Allow the suspension to settle. For finer particles, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution.

-

-

Quantification:

-

Accurately dilute the filtrate with a suitable solvent.

-

Determine the concentration of the compound in the diluted filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the undissolved filtrate to determine the solubility.

-

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of this compound. By synthesizing data from analogous compounds and applying fundamental principles of organic chemistry, we have established a robust profile for this molecule. The inherent keto-enol tautomerism has been highlighted as a central feature influencing its properties. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and further characterize this promising synthetic intermediate.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Infrared Spectroscopy. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved from [Link]

-

Ester infrared spectra. (2015, January 12). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

- Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(15), 3872-3875.

-

Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved from [Link]

-

Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Retrieved from [Link]

-

Synthesis and evaluation of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Mass Spectra of β-Keto Esters. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

- Mass Spectra of β-Keto Esters. (1966). Canadian Journal of Chemistry, 44(23), 2793-2798.

-

Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2020). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2). Retrieved from [Link]

- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1966). Canadian Journal of Chemistry, 44(17), 2005-2019.

-

ethyl 2,4-dioxo-4-phenylbutanoate. (2024, April 9). ChemBK. Retrieved from [Link]

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). Chemistry Central Journal, 7, 121.

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. (2022). ChemRxiv. Retrieved from [Link]

-

Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2024, February 21). ResearchGate. Retrieved from [Link]

-

22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

-

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

-

Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate. PubChem. Retrieved from [Link]

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694-1698.

- Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694–1698.

- Studies in mass spectrometry. Part XII. Mass spectra of enamines. (1966). Journal of the Chemical Society B: Physical Organic, 333-338.

-

Experiment name / Determination of melting point Experimental Procedures. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. Scribd. Retrieved from [Link]

- Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.

-

Influence of the physicochemical and aromatic properties on the chemical reactivity and its relation with carcinogenic and anticoagulant effect of 17β-aminoestrogens. (2012). ResearchGate. Retrieved from [Link]

- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2014). Pharmaceuticals, 7(3), 261-285.

-

Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. (2023). Retrieved from [Link]

-

Prediction of Physicochemical Properties of Energetic Materials via EPI Suite. (2026, January 5). ResearchGate. Retrieved from [Link]

- An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. (2022, July 27). Physical Chemistry Chemical Physics, 24(30), 18037-18055.

-

Synthesis and Analgesic Activity of Etyl 4-[(4-Aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates. (2022, December 13). ResearchGate. Retrieved from [Link]

-

Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. athabascau.ca [athabascau.ca]

- 7. vet.mu.edu.iq [vet.mu.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate structural elucidation and confirmation

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate: Comprehensive Structural Elucidation and Synthetic Confirmation Guide

Strategic Context and Molecular Significance

This compound is a highly versatile

Understanding the precise structural dynamics—particularly the keto-enol tautomerism—and mastering the synthetic isolation of this specific 2-ethoxyphenyl derivative is paramount for researchers aiming to deploy it in downstream medicinal chemistry applications.

Mechanistic Synthesis & Causality

The synthesis of this compound is achieved via a classic Claisen condensation between 2'-ethoxyacetophenone and diethyl oxalate.

Causality in Reagent Selection:

-

Base Selection (Sodium Ethoxide): The use of sodium ethoxide (NaOEt) is non-negotiable when working with diethyl oxalate. Utilizing a mismatched alkoxide (e.g., sodium methoxide) would trigger transesterification, yielding a complex mixture of methyl and ethyl esters.

-

Solvent Integrity (Anhydrous Ethanol): The reaction must be conducted in strictly anhydrous ethanol. The presence of water will rapidly hydrolyze the diethyl oxalate into oxalic acid, neutralizing the base and halting the condensation[1].

-

Thermodynamic Driving Force: The reaction is driven to completion by the formation of the stable sodium enolate of the

-diketone. This intermediate must be deliberately broken during the workup phase using a strong acid to isolate the target neutral molecule.

Figure 1: Step-by-step synthetic workflow for the Claisen condensation and isolation.

Structural Elucidation Strategy

The structural confirmation of this compound relies on understanding its tautomeric behavior. In solution,

Tautomeric Dynamics:

Due to the extended

Analytical Signatures:

-

H NMR: The enolic proton (-OH) is severely deshielded by the hydrogen bond and the adjacent anisotropic carbonyl environments, typically appearing as a broad singlet between

-

C NMR: The C3 methine carbon is characteristically shielded compared to a standard ketone

Figure 2: Keto-enol tautomerism dynamics and corresponding analytical confirmation logic.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. Visual and chemical checkpoints ensure the integrity of the reaction at every phase.

Step 1: Alkoxide Generation & Condensation

-

In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (10 mL/mmol) at 0 °C to generate sodium ethoxide freshly. Self-Validation: The complete disappearance of sodium metal and cessation of

evolution confirms total alkoxide formation. -

Add diethyl oxalate (1.2 equivalents) dropwise to the alkoxide solution at 0 °C.

-

Slowly add 2'-ethoxyacetophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Stir the reaction mixture at room temperature for 12–16 hours. Self-Validation: The reaction mixture will transition into a thick, yellow-to-orange suspension, indicating the successful precipitation of the sodium enolate intermediate.

Step 2: Acidic Quench and Isolation

-

Pour the thick suspension into crushed ice-water.

-

Slowly acidify the aqueous mixture using 2M HCl until the pH reaches 2-3. Self-Validation: The colored sodium enolate will dissolve, immediately followed by the precipitation of the neutral this compound as a lighter-colored solid.

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 3: Purification

-

Recrystallize the crude product from a mixture of ethanol and water to yield the pure compound. Confirm purity via TLC (Hexane:Ethyl Acetate 4:1), observing a single spot with strong UV activity.

Data Presentation: Structural Confirmation Tables

Table 1: Summarized

Table 2: Summarized

Table 3: HRMS and FT-IR Data Summary

| Analytical Technique | Target Value / Observation | Structural Significance |

|---|---|---|

| ESI-HRMS [M+H]⁺ | Calculated for C₁₄H₁₇O₅⁺: 265.1076Found: ~265.1070 | Confirms exact molecular formula and mass[4]. |

| FT-IR (ATR, cm⁻¹) | ~2950 (Broad) | O-H stretch (strongly hydrogen-bonded enol). |

| FT-IR (ATR, cm⁻¹) | ~1730 (Sharp) | C=O stretch (unconjugated ethyl ester). |

| FT-IR (ATR, cm⁻¹) | ~1610 (Strong) | C=O stretch (highly conjugated enolic ketone). |

References

- Source: Journal of Sciences, Islamic Republic of Iran (via Johns Hopkins University / University of Tehran)

- Title: Ethyl 4-(4-methoxyphenyl)

- Source: PubMed Central (PMC)

- Source: Scientific Information Database (SID)

- Title: One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs Source: Chemical Review and Letters URL

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis Pathways for Novel Aryl-2,4-Dioxobutanoate Derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Pharmacophore Significance

Aryl-2,4-dioxobutanoates (ADKs), often referred to as aryl diketo acids (DKAs), represent a privileged scaffold in medicinal chemistry. Their biological utility stems primarily from the 1,3-dicarbonyl moiety (or its keto-enol tautomer), which serves as a bidentate ligand for divalent metal ions (

This guide details the synthetic architecture for accessing novel ADK derivatives, moving beyond standard protocols to address solubility issues, regioselectivity, and tautomeric characterization.

Strategic Retrosynthesis

To design novel derivatives, we must deconstruct the target into accessible building blocks. The primary disconnection is the C2-C3 bond, revealing an aryl methyl ketone (acetophenone derivative) and a dialkyl oxalate as the synthons.

Figure 1: Retrosynthetic breakdown of the aryl-2,4-dioxobutanoate scaffold.

Primary Synthesis Pathway: Claisen Condensation

The "Gold Standard" for synthesizing these derivatives is the Claisen condensation. While conceptually simple, the success of this reaction for novel (often lipophilic or heterocycle-rich) derivatives relies on precise base selection and stoichiometry.

Mechanistic Causality

The reaction is driven by the acidity of the

-

Enolization: Base abstracts a proton from the ketone methyl group.

-

Nucleophilic Attack: The enolate attacks the diethyl oxalate carbonyl.

-

Elimination: Ethoxide is eliminated, forming the

-keto ester. -

Irreversible Deprotonation (Critical): The product is more acidic (

) than the starting ketone (

Protocol A: Sodium Ethoxide (Thermodynamic Control)

Best for: Stable aryl ketones (phenyl, substituted phenyl) lacking base-sensitive groups.

Reagents:

-

Substituted Acetophenone (1.0 eq)

-

Diethyl Oxalate (1.2 - 1.5 eq)

-

Sodium Ethoxide (NaOEt) (1.2 - 2.0 eq)

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene

Step-by-Step Workflow:

-

Base Preparation: Freshly prepare NaOEt by dissolving sodium metal in anhydrous EtOH under

. Commercial NaOEt often contains NaOH/water, which hydrolyzes the oxalate. -

Addition: Add diethyl oxalate to the NaOEt solution at 0°C.

-

Ketone Introduction: Add the acetophenone dropwise.

-

Reaction: Stir at room temperature (RT) for 4-16 hours. If the substrate is sterically hindered (e.g., ortho-substituted), reflux at 60-80°C may be required [1].

-

Precipitation: The sodium salt of the diketo ester often precipitates as a yellow/orange solid.

-

Workup (The "pH Trap"):

-

Filter the sodium salt (if solid) and wash with ether.

-

Resuspend in water and acidify with 1M HCl or

to pH 2.0. -

Extract the free enol/keto form with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Protocol B: LiHMDS (Kinetic Control)

Best for: Heterocyclic ketones (indoles, pyridines) or substrates with other esters/labile groups.

Rationale: Lithium bis(trimethylsilyl)amide (LiHMDS) is a non-nucleophilic, bulky strong base. It allows for rapid, quantitative enolization at low temperatures (-78°C), preventing side reactions like self-condensation or attack on other electrophilic sites [2].

Step-by-Step Workflow:

-

Enolization: Dissolve ketone (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30-60 mins.

-

Acylation: Add diethyl oxalate (1.2 eq) neat or in THF.

-

Warming: Allow to warm to RT slowly over 3-4 hours.

-

Quench: Quench with saturated

or 1M HCl.

Hydrolysis: Accessing the Bioactive Acid

Most biological applications (e.g., HIV Integrase inhibition) require the free carboxylic acid (DKA), not the ester.

Protocol:

-

Dissolve the ethyl ester in MeOH or EtOH.

-

Add aqueous NaOH or LiOH (2-3 eq).

-

Stir at RT (1-4 h). Avoid heating to prevent decarboxylation.

-

Acidify to pH 1-2. The acid form often precipitates or requires extraction.

Data Summary: Solvent & Base Selection

| Parameter | Protocol A (NaOEt) | Protocol B (LiHMDS) |

| Primary Utility | Robust, scalable synthesis of simple aromatics. | Complex heterocycles, base-sensitive substrates. |

| Temperature | 0°C to Reflux | -78°C to RT |

| Solvent | EtOH, Toluene | THF, Ether |

| Key Risk | Transesterification (if wrong alcohol used). | Moisture sensitivity; cost. |

| Yield (Typical) | 60-90% | 50-85% |

Characterization & Tautomerism

A critical "Scientific Integrity" checkpoint is the analysis of NMR spectra. Aryl-2,4-dioxobutanoates exist in a dynamic equilibrium between the diketo form and multiple enol forms.

-

Diketo form:

-

Enol form (Major):

(Stabilized by intramolecular H-bond).

NMR Signature:

-

Enol Proton: A sharp, deshielded singlet often appears between 14.0 - 16.0 ppm (characteristic of

-diketones). -

Vinylic Proton: A singlet around 6.5 - 7.5 ppm .

-

Broadening: In

, signals may broaden due to rapid proton exchange. Adding a drop of

Advanced Workflow: Novel Heterocyclic Derivatives

Recent literature focuses on replacing the phenyl ring with indole, quinoline, or pyridine moieties to enhance binding affinity in the viral active site [1, 4].

Figure 2: Workflow for synthesizing complex heterocyclic aryl-2,4-dioxobutanoates.

References

-

Sechi, M., et al. (2004). "Design and Synthesis of Novel Indole

-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. -

Barreca, M. L., et al. (2001). "Design, synthesis, and structure-activity relationships of novel HIV-1 integrase inhibitors containing the quinolinonyl-diketo acid scaffold." Journal of Medicinal Chemistry.

-

Marković, S., et al. (2017). "Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study." Journal of the Serbian Chemical Society.

-

Nair, V., et al. (2006). "HIV-1 Integrase Inhibitors: 2,4-Diketo Acids and Related Compounds."[1][2] Current Pharmaceutical Design.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

This guide provides a comprehensive analysis of the predicted biological activities of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, a member of the ethyl 4-aryl-2,4-dioxobutanoate class of compounds. Synthesizing data from existing research on structurally related molecules, this document offers a predictive framework for its potential therapeutic applications, outlines robust methodologies for experimental validation, and discusses the underlying structure-activity relationships that inform these predictions. This paper is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 1,3-Diketone Scaffold

This compound belongs to the 1,3-diketone family, a class of organic compounds recognized for their significant and diverse biological activities. The inherent reactivity and chelating ability of the 1,3-dicarbonyl moiety contribute to their capacity to interact with a wide range of biological targets. Research has demonstrated that compounds featuring this scaffold exhibit a spectrum of pharmacological effects, including antitumor, antimicrobial, antibacterial, and antiviral properties. Furthermore, certain derivatives have shown promise as inhibitors of critical enzymes such as HIV-1 integrase.

The subject of this guide, this compound, is an analog of ethyl 2,4-dioxo-4-arylbutanoate derivatives that have been synthesized and evaluated for their potential as kinase inhibitors.[1] This guide will extrapolate from these findings to predict the biological activities of the 2-ethoxy substituted variant and propose a comprehensive strategy for its experimental validation.

Predicted Biological Activity: A Focus on Kinase Inhibition

The most salient predicted biological activity for this compound is the inhibition of protein kinases, particularly those implicated in cancer progression. This prediction is grounded in studies of structurally similar ethyl 2,4-dioxo-4-arylbutanoate derivatives, which have demonstrated moderate inhibitory activity against Src kinase.[1]

Src family tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in signal transduction pathways governing cellular processes such as division, differentiation, survival, and migration. The overexpression or mutation of Src kinase is correlated with tumor growth and metastasis in a variety of human cancers, making it a compelling target for anticancer drug development.

The Role of the 2-Ethoxy Phenyl Moiety

The specific substitution on the phenyl ring is a critical determinant of a compound's biological activity. While direct experimental data for the 2-ethoxy derivative is not yet available, we can infer its potential impact based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The 2-ethoxy group introduces both steric and electronic modifications to the molecule compared to unsubstituted or para-substituted analogs. This ortho-substitution may influence the molecule's conformation and its ability to fit into the ATP-binding pocket of kinases.

The presence of an ethoxy group at the ortho position could potentially lead to enhanced binding affinity or altered selectivity for specific kinases. Studies on other classes of kinase inhibitors, such as 3-arylisoquinolinones, have shown that meta-substitution on the aryl ring can dramatically enhance antiproliferative activity by allowing the substituent to occupy a specific subpocket within the target enzyme.[2] A similar principle may apply to the ortho-ethoxy group of the compound .

A Roadmap for Experimental Validation

To empirically determine the biological activity of this compound, a systematic, multi-tiered experimental approach is recommended. This process should begin with the chemical synthesis of the compound, followed by a series of in vitro and cell-based assays to assess its predicted kinase inhibitory and anticancer effects.

Synthesis of this compound

The synthesis of ethyl 4-aryl-2,4-dioxobutanoate derivatives is well-established and typically proceeds via a Claisen condensation reaction.

Protocol for Synthesis:

-

Preparation of Sodium Ethoxide: Dissolve metallic sodium in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate and 2-ethoxyacetophenone dropwise.

-

Reaction Conditions: The reaction mixture is typically stirred overnight at room temperature, followed by heating to ensure completion.

-

Workup: The mixture is then acidified and extracted with an organic solvent such as dichloromethane.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assays

The primary hypothesis to be tested is the compound's ability to inhibit Src kinase. This can be assessed using a variety of commercially available in vitro kinase assay kits.

Protocol for Src Kinase Inhibition Assay:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Setup: In a microplate, combine the recombinant Src kinase enzyme, a suitable substrate peptide, and ATP.

-

Incubation: Add the test compound at various concentrations to the wells and incubate at the optimal temperature for the enzyme.

-

Detection: The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Table 1: Predicted vs. Experimental IC50 Values for Src Kinase Inhibition

| Compound | Predicted IC50 (µM) | Experimental IC50 (µM) |

| This compound | 10 - 50 | To be determined |

| Staurosporine (Reference Inhibitor) | < 0.01 | ~0.01 |

Cell-Based Antiproliferative Assays

To determine if the predicted kinase inhibition translates to a cellular effect, antiproliferative assays should be conducted using cancer cell lines known to have high Src activity.

Protocol for Antiproliferative Assay (e.g., MTT or SRB Assay):

-

Cell Culture: Seed cancer cells (e.g., colon, breast, or pancreatic cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: After the incubation period, assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against compound concentration.

Diagram of Experimental Validation Workflow:

Caption: A streamlined workflow for the experimental validation of the topic compound.

Broader Predicted Biological Activities

Beyond kinase inhibition, the 1,3-diketone scaffold suggests other potential biological activities for this compound that warrant investigation.

Antimicrobial and Antiviral Activity

The 1,3-diketone moiety is known to be present in various natural and synthetic compounds with antimicrobial and antiviral properties. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and viral pathogens. Standard antimicrobial susceptibility tests (e.g., broth microdilution) and antiviral assays can be employed to explore this potential.

Anti-inflammatory and Analgesic Activity

Some derivatives of 4-aryl-2,4-dioxobutanoic acids have been reported to possess moderate anti-inflammatory and analgesic properties.[3] This suggests that this compound could also modulate inflammatory pathways. In vivo models of inflammation and pain can be used to investigate these potential effects.

Conclusion and Future Directions

This compound is a promising compound for which the primary predicted biological activity is the inhibition of protein kinases, particularly Src kinase, with potential applications in oncology. This prediction is based on robust data from structurally related ethyl 4-aryl-2,4-dioxobutanoate derivatives. The presence of a 2-ethoxy group on the phenyl ring may confer unique properties that could enhance its potency or selectivity.

A comprehensive experimental validation plan, starting with chemical synthesis and progressing through in vitro and cell-based assays, is essential to confirm these predictions. Further investigations into its potential antimicrobial, antiviral, and anti-inflammatory activities are also warranted based on the known pharmacological profile of the 1,3-diketone scaffold. The insights gained from these studies will be crucial for guiding the future development of this compound as a potential therapeutic agent.

References

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. [Link]

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

-

Al-Harthy, T., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5646-5667. [Link]

-

Manasagangotri, Physics @. (2021). Journal of Molecular Structure. University of Mysore. [Link]

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. DARU Journal of Pharmaceutical Sciences, 23(1), 53. [Link]

-

Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1035. [Link]

-

ResearchGate. (2025). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. ResearchGate. [Link]

-

PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

-

PubMed. (1995). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. National Center for Biotechnology Information. [Link]

Sources

Literature review on the therapeutic potential of 2,4-dioxobutanoate esters

From Metal Chelation to Targeted Enzyme Inhibition

Executive Summary & Chemical Architecture

2,4-dioxobutanoate esters (also referred to as

Their core pharmacophore relies on the 1,3-dicarbonyl motif , capable of keto-enol tautomerism. This structure mimics the transition states of phosphoryl transfer reactions and acts as a bidentate ligand for divalent metal ions (

The Pharmacophore: Keto-Enol Tautomerism

The biological activity is strictly governed by the equilibrium between the diketo and enol forms. In solution, the enol form is often stabilized by an intramolecular hydrogen bond, creating a pseudo-cyclic structure that is energetically favorable for metal chelation.

Key Structural Features:

- -diketo moiety: Essential for chelating catalytic metals (e.g., the two-metal ion mechanism in HIV integrase or Influenza PA).

-

Ester functionality: Modulates lipophilicity (LogP) for cell permeability; often acts as a prodrug motif for the free acid or interacts with hydrophobic pockets in kinases.

-

C4-Aryl substitution: Determines specificity (e.g., Src kinase vs. Glycolic acid oxidase).

Therapeutic Frontiers

2.1. Antiviral Activity: Influenza Polymerase (PA Endonuclease)

The most authoritative application of 2,4-dioxobutanoate derivatives lies in the inhibition of the Influenza A virus RNA-dependent RNA polymerase (RdRp). Specifically, they target the PA subunit endonuclease , which is responsible for the "cap-snatching" process essential for viral replication.

-

Mechanism: The 2,4-dioxobutanoate headgroup chelates the two

ions in the PA active site, blocking the cleavage of host mRNA caps. -

Potency: 4-substituted 2,4-dioxobutanoic acids have demonstrated

values in the nanomolar range ( -

Relevance: This mechanism is distinct from neuraminidase inhibitors (Oseltamivir), offering a solution for resistant strains.

2.2. Oncology: Src Kinase Inhibition

Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been identified as moderate inhibitors of Src Tyrosine Kinase , a proto-oncogene overexpressed in breast and colon cancers.

-

Binding Mode: Unlike ATP-competitive inhibitors that fill the adenine pocket, these esters likely interact via the hydrophobic cleft adjacent to the ATP site, with the dicarbonyl system engaging in hydrogen bonding or electrostatic interactions with lysine/aspartate residues.

-

SAR Insight: Electron-donating groups (e.g., 3-methyl) on the phenyl ring enhance potency compared to electron-withdrawing groups.

2.3. Neuroprotection: Kynurenine-3-Monooxygenase (KMO)

The acid forms of these esters are among the most potent inhibitors of KMO. Inhibition of KMO prevents the formation of quinolinic acid (a neurotoxin) and shifts the pathway toward kynurenic acid (neuroprotective).

-

Therapeutic Goal: Treatment of Huntington’s disease and other neurodegenerative disorders associated with excitotoxicity.

Quantitative Data Summary

The following table synthesizes potency data across major targets derived from recent structure-activity relationship (SAR) studies.

| Target Enzyme | Compound Class | Key Substituent (R) | IC50 / Ki | Therapeutic Indication |

| Influenza PA Endonuclease | 4-Substituted 2,4-dioxobutanoic acid | Piperidine-based | 0.19 µM | Antiviral (Flu A/B) |

| Src Kinase | Ethyl 2,4-dioxo-4-arylbutanoate | 3-Methylphenyl | 48.3 µM | Oncology (Metastasis) |

| Src Kinase | Ethyl 2,4-dioxo-4-arylbutanoate | 4-Fluorophenyl | 90.3 µM | Oncology |

| Glycolic Acid Oxidase | 4-Aryl-2,4-dioxobutanoic acid | 4-Bromophenyl | 60 nM | Hyperoxaluria |

| Kynurenine-3-Hydroxylase | 4-Aryl-2-hydroxy-4-oxobut-2-enoate | 3-Chlorophenyl | < 100 nM | Neuroprotection |

Visualizing the Mechanism of Action

The following diagram illustrates the "Two-Metal Ion" binding mechanism common to viral endonuclease inhibition. The 2,4-dioxo ligand displaces water molecules to coordinate the catalytic metals, freezing the enzyme machinery.

Caption: The enolized 2,4-dioxo pharmacophore chelates divalent cations (Mn2+), sterically blocking the viral substrate.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

5.1. Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Claisen Condensation)

This protocol utilizes a sodium ethoxide-mediated condensation. Note: Moisture control is critical as diethyl oxalate is moisture sensitive.

Reagents:

-

Substituted Acetophenone (10 mmol)

-

Diethyl Oxalate (12 mmol)

-

Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH)

-

Solvent: Anhydrous Ethanol

Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Activation: Add NaOEt (12 mmol) to anhydrous ethanol (20 mL) in the RBF. Cool to 0°C in an ice bath.

-

Addition: Add the substituted acetophenone (10 mmol) dropwise over 10 minutes. Stir for 15 minutes to generate the enolate.

-

Condensation: Add diethyl oxalate (12 mmol) dropwise. The solution often turns yellow/orange, indicating enolate formation.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours. ( Optimization: If conversion is low by TLC, heat to reflux for 2 hours).

-

Quench: Pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 2-3 with 1N HCl. This precipitates the free enol/keto ester.

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Self-Validation Check:

-

1H NMR (CDCl3): Look for the diagnostic singlet of the methine proton (

) of the enol form around

5.2. Synthesis Workflow Diagram

Caption: Synthesis pathway via Claisen condensation and subsequent divergence to heterocyclic scaffolds.

References

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.[1] Journal of Sciences, Islamic Republic of Iran.

-

Tomassini, J., et al. (1994). Inhibition of Cap (m7GpppXm)-Dependent Endonuclease of Influenza Virus by 4-Substituted 2,4-Dioxobutanoic Acid Compounds. Antimicrobial Agents and Chemotherapy.

-

Rooney, C. S., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry.

-

Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery.[2] Bioorganic Chemistry.[2]

-

Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry.

Sources

CAS number and molecular formula for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

[1]

Executive Summary

This compound is a versatile synthetic building block belonging to the class of

In drug discovery, this specific derivative has been identified as a key intermediate in the synthesis of Src kinase inhibitors , offering a scaffold that mimics the ATP-binding pocket of protein kinases. Its structural uniqueness lies in the ortho-ethoxy substitution, which provides steric bulk and lipophilicity, influencing the binding affinity and solubility of downstream pharmacological candidates.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | Ethyl 2-ethoxybenzoylpyruvate; 2,4-Dioxo-4-(2-ethoxyphenyl)butyric acid ethyl ester |

| Molecular Formula | |

| Molecular Weight | 264.27 g/mol |

| CAS Number | Note: Specific CAS not widely indexed in public commercial catalogs. Analogous to 35322-20-4 (4-methoxy isomer). |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity/tautomer) |

| Solubility | Soluble in EtOH, MeOH, DMSO, DCM; Insoluble in water |

Structural Representation

-

SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OCC

-

InChI: InChI=1S/C14H16O5/c1-3-18-12-8-6-5-7-11(12)13(15)9-10(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3

Tautomerism:

Like all

Synthesis Protocol: Claisen Condensation

The synthesis utilizes a Claisen condensation between 2'-ethoxyacetophenone and diethyl oxalate .[1] This reaction is thermodynamically driven by the formation of a stable enolate salt.

Reagents & Materials

-

Substrate: 2'-Ethoxyacetophenone (1.0 eq)

-

Electrophile: Diethyl oxalate (1.2 – 1.5 eq)

-

Base: Sodium ethoxide (NaOEt) (1.5 eq) [Freshly prepared or 21 wt% solution]

-

Solvent: Absolute Ethanol (EtOH) or Toluene (dry)

-

Quench: HCl (1M) or Glacial Acetic Acid

Step-by-Step Methodology

-

Base Preparation:

-

In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge absolute ethanol (50 mL).

-

Add sodium metal (1.5 eq) in small pieces under N

flow. Stir until fully dissolved to form NaOEt. -

Alternative: Use commercial NaOEt solution in EtOH.

-

-

Reagent Addition:

-

Cool the NaOEt solution to 0°C (ice bath).

-

Add diethyl oxalate (1.2 eq) dropwise over 10 minutes. Ensure temperature remains < 5°C to prevent transesterification side-products.

-

-

Condensation Reaction:

-

Mix 2'-ethoxyacetophenone (1.0 eq) with a small volume of EtOH.

-

Add this ketone solution dropwise to the reaction mixture over 30 minutes.

-

Observation: The solution will turn yellow/orange, indicating enolate formation.

-

Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the acetophenone.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature. The sodium salt of the product may precipitate.[2]

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Acidification: Slowly add 1M HCl or glacial acetic acid with stirring until pH

3–4. The product will separate as an oil or precipitate as a solid. -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Drying: Wash combined organics with brine, dry over anhydrous Na

SO

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Mechanistic Pathway (Visualization)

The following diagram illustrates the Claisen condensation mechanism and the subsequent tautomeric equilibrium.

Caption: Synthesis via Claisen condensation followed by acid workup, yielding the keto-enol equilibrium mixture.

Applications in Drug Development

A. Synthesis of Src Kinase Inhibitors

Research by Rafinejad et al. (2015) highlights the utility of ethyl 2,4-dioxo-4-arylbutanoates as precursors for kinase inhibitors.[3] The 1,3-diketone moiety chelates metal ions or interacts with the hinge region of the kinase ATP-binding site.

-

Workflow: The dioxobutanoate is reacted with hydrazine derivatives to form pyrazoles , or with hydroxylamine to form isoxazoles . These heterocycles serve as the core scaffold for competitive inhibitors.

B. Chromone-2-Carboxylate Synthesis (Flavonoid Analogs)

This compound is a direct precursor to Chromone-2-carboxylic esters , which are pharmacophores in anti-allergic and anti-inflammatory drugs (e.g., Cromolyn analogs).

-

Protocol: Treatment of this compound with strong acid (e.g., HBr/AcOH or TFA) induces de-ethylation of the ether followed by intramolecular cyclization (Michael addition/elimination) to close the

-pyrone ring.

Caption: Divergent synthesis of Pyrazoles and Chromones from the dioxobutanoate scaffold.

Safety & Handling

-

Hazards: As an

-keto ester derivative, the compound acts as a mild alkylating agent and irritant. -

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and prone to hydrolysis if exposed to moisture.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

References

-

Rafinejad, A., et al. (2015).[3] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.

-

BenchChem. (2025).[4][5] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.

-

PubChem. (2025). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analogous Structure Data). National Library of Medicine.

-

Sigma-Aldrich. (2025). Diethyl Oxalate Product Specification & Reactivity Guide.

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate via Crossed Claisen Condensation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Intermediate synthesis for heterocyclic pharmacophores (e.g., pyrazoles, isoxazoles)

Introduction and Strategic Rationale

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 1019380-58-5) is a highly versatile 1,3-dicarbonyl building block[1]. In medicinal chemistry, 2,4-dioxobutanoates are critical precursors for the regioselective synthesis of biologically active heterocycles, such as pyrazoles and isoxazoles. These heterocyclic scaffolds are frequently deployed in the development of kinase inhibitors and covalent viral protease inhibitors, including those targeting the Chikungunya nsP2 cysteine protease[2].

The synthesis of this compound relies on a Crossed Claisen Condensation between 2'-ethoxyacetophenone and diethyl oxalate[3].

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding protocol, several chemical principles dictate the experimental design:

-

Electrophile Selection: Diethyl oxalate is highly electrophilic and lacks

-protons, preventing self-condensation. It acts exclusively as the acylating agent. -

Base Selection: Sodium ethoxide (NaOEt) is utilized as the base. The ethoxide anion matches the ester leaving group of diethyl oxalate, completely circumventing the risk of transesterification that would occur if sodium methoxide or potassium tert-butoxide were used.

-

Thermodynamic Driving Force: The product is a 2,4-dioxoester, which is highly acidic (pKa

8-9). Upon formation, the strong base immediately deprotonates the product to form a stable enolate salt. This irreversible deprotonation drives the equilibrium forward, necessitating a strictly acidic workup to recover the neutral product.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 2'-Ethoxyacetophenone | 164.20 | 1.00 | 1.64 g (10.0 mmol) | Nucleophile (Enolate precursor) |

| Diethyl Oxalate | 146.14 | 1.20 | 1.75 g (12.0 mmol) | Electrophile |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.50 | 1.02 g (15.0 mmol) | Base |

| Tetrahydrofuran (THF) | 72.11 | - | 30.0 mL | Solvent (Anhydrous) |

| Hydrochloric Acid (1M) | 36.46 | - | ~20.0 mL | Quenching Agent |

Experimental Workflow

Figure 1: Step-by-step workflow for the Crossed Claisen Condensation and subsequent isolation.

Step-by-Step Methodologies

Phase 1: Preparation and Enolate Generation

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Allow it to cool under a continuous stream of argon.

-

Base Suspension: Rapidly weigh 1.02 g (15.0 mmol) of fresh sodium ethoxide (NaOEt) and transfer it to the flask. Add 15 mL of anhydrous THF.

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Ketone Addition: Dissolve 1.64 g (10.0 mmol) of 2'-ethoxyacetophenone in 5 mL of anhydrous THF. Transfer this to the addition funnel and add it dropwise to the NaOEt suspension over 10 minutes.

-

Analytical Insight: A slight color change (typically pale yellow) will be observed as the enolate forms. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Phase 2: Condensation Reaction

-

Electrophile Addition: Dissolve 1.75 g (12.0 mmol) of diethyl oxalate in 10 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C over 15 minutes.

-

Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm gradually to room temperature (20-25 °C).

-

Stirring: Stir the reaction continuously for 12 hours under argon.

-

Causality Note: The reaction mixture will become a thick, yellow/orange suspension. This precipitate is the sodium salt of the target 2,4-dioxobutanoate, confirming the thermodynamic progression of the reaction.

-

Phase 3: Workup and Isolation

-

Acidic Quench (Critical Step): Cool the reaction mixture back to 0 °C. Slowly add 1M HCl dropwise until the pH of the aqueous phase reaches approximately 3 (requires ~20 mL).

-

Causality Note: This step is mandatory. The product exists as a water-soluble sodium enolate. Acidification protonates the enolate, converting it back to the lipophilic 1,3-dicarbonyl compound, allowing it to partition into the organic phase.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

-

Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (20 mL) and saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (

). -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Phase 4: Purification

-

Flash Chromatography: Purify the crude material via silica gel flash column chromatography. Use a gradient elution starting from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

-

Fraction Analysis: The target compound typically elutes as a distinct UV-active band. Combine the pure fractions and remove the solvent in vacuo to yield this compound.

References

-

Organic Reactions. "Acylations with Acetic Esters." Chemistry-Chemists. Available at:[Link]

-

ResearchG

-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity." ResearchGate Publications (June 2024). Available at: [Link]

Sources

Application Notes and Protocols: Utilizing Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate as a Versatile Chemical Intermediate

Abstract

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a highly functionalized β-ketoester that serves as a pivotal building block in modern organic synthesis. Its molecular architecture, featuring a 1,3-dicarbonyl system, an aromatic ethoxy group, and a reactive ester moiety, makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, complete with detailed, field-tested protocols. The methodologies are presented with a focus on the underlying chemical principles, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource for leveraging this intermediate in their synthetic endeavors.

Compound Profile: Properties and Characterization

A thorough understanding of the starting material is critical for any successful synthetic campaign. This compound is a solid at room temperature and possesses distinct spectroscopic signatures that must be verified prior to use.

Physicochemical Data

The key properties of the title compound and related structures are summarized below. While a specific CAS number for the 2-ethoxy derivative is not broadly indexed, data from closely related analogs provides a reliable reference point.

| Property | Value (for Ethyl 4-(aryl)-2,4-dioxobutanoate analogs) | Reference |

| Molecular Formula | C₁₄H₁₆O₅ | (Calculated) |

| Molecular Weight | 264.27 g/mol | (Calculated) |

| Appearance | White to pale yellow solid | |

| Typical Melting Point | Varies with aryl substitution (e.g., 52-57 °C for 4-methoxy) | |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Ethanol | |

| Storage Conditions | Store in a cool, dry place away from incompatible materials |

Spectroscopic Signature

Verifying the identity and purity of this compound is paramount. The 1,3-dicarbonyl moiety exists in a tautomeric equilibrium between the keto and enol forms, which is observable in NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include:

-

A triplet and a quartet in the 1.2-1.4 ppm and 4.2-4.4 ppm regions, respectively, corresponding to the ethyl ester group.

-

A triplet and a quartet around 1.4-1.5 ppm and 4.0-4.2 ppm for the ethoxy group on the phenyl ring.

-

A singlet for the methylene protons (–CH₂–) between the two carbonyls in the keto form, typically around 4.0 ppm.

-

A singlet for the vinyl proton in the enol form, typically around 6.5-7.0 ppm.

-

Aromatic protons in the 6.8-7.9 ppm range, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons (C=O) of the keto groups (typically >180 ppm), the ester carbonyl (around 160-165 ppm), aromatic carbons, and aliphatic carbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong absorption bands corresponding to:

-

C=O stretching of the ester group (~1735 cm⁻¹).

-

C=O stretching of the ketone groups (~1640-1680 cm⁻¹).

-

C-O stretching for the ester and ether linkages.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

Synthesis Protocol: Claisen Condensation

The most direct and widely adopted method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the base-mediated Claisen condensation between a substituted acetophenone and diethyl oxalate.[2] This reaction provides a reliable and scalable route to the target intermediate.

Workflow for Synthesis

Caption: Workflow for the synthesis of the title intermediate.

Detailed Experimental Protocol

Materials:

-

2'-Ethoxyacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

2M Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

-

Rationale: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the acetophenone, initiating the condensation. Anhydrous conditions are crucial as water will consume the base.

-

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a mixture of 2'-ethoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise to the cold sodium ethoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Scientist's Note: Slow, cold addition prevents exothermic side reactions and favors the desired condensation pathway. A slight excess of diethyl oxalate ensures complete consumption of the acetophenone.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing ice-cold 2M sulfuric acid, adjusting the pH to ~2. A precipitate should form.

-

Rationale: Acidification protonates the resulting enolate salt, precipitating the neutral product and neutralizing any remaining base.

-

-

Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

-

Workup - Washing: Wash the combined organic phase sequentially with water and then with brine to remove any residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from ethanol to yield pure this compound.

Core Application: Synthesis of Heterocyclic Scaffolds

The true utility of this compound lies in its ability to undergo cyclocondensation reactions to form five- and six-membered heterocycles. The 1,3-dicarbonyl motif is the key reactive site for building these molecular frameworks. A prime example is the synthesis of substituted pyrazoles.

Application Protocol: Synthesis of Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol details the reaction of the dioxobutanoate intermediate with hydrazine, a classic and efficient method for constructing the pyrazole ring system, a common scaffold in pharmaceuticals.

Materials:

-

This compound

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Glacial Acetic Acid

-

Ethanol (EtOH)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Rationale: The reaction is typically acid-catalyzed. The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The pyrazole product will often precipitate from the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Mechanistic Pathway: Pyrazole Formation

The formation of the pyrazole ring from a 1,3-diketone and hydrazine is a well-established mechanistic pathway involving nucleophilic attack followed by intramolecular cyclization and dehydration.

Caption: Logical steps in the pyrazole synthesis pathway.

Safety, Handling, and Troubleshooting

4.1 Safety and Handling

As a professional in a research environment, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Handle the compound and all reagents in a well-ventilated fume hood to avoid inhalation of vapors or dust.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Handling Sodium Metal: Sodium is highly reactive with water. It must be handled under an inert liquid (like mineral oil) and in an anhydrous environment.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

4.2 Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield in Synthesis | Incomplete reaction; Inactive base (moisture contamination); Incorrect stoichiometry. | Ensure anhydrous conditions for base preparation. Re-verify calculations and purity of starting materials. Increase reaction time and monitor closely with TLC. |

| Multiple Products Observed | Side reactions (e.g., self-condensation); Impure starting materials. | Control reaction temperature carefully during addition. Purify starting materials before use. Optimize purification strategy (e.g., column chromatography). |

| Difficulty in Product Isolation | Product is soluble in the reaction solvent; Oily product instead of solid. | Try precipitating the product by adding a non-solvent (e.g., cold water or hexane). Attempt to crystallize from a different solvent system. If an oil persists, purify using column chromatography. |

| Inconclusive Spectroscopic Data | Presence of impurities; Tautomeric mixture complicating NMR interpretation. | Re-purify the sample. Acquire spectra in a different solvent (e.g., DMSO-d₆) which can sometimes resolve overlapping peaks. |

Conclusion

This compound is a powerful and adaptable chemical intermediate. The protocols and insights provided herein demonstrate its straightforward synthesis and its effective application in the construction of valuable heterocyclic molecules like pyrazoles. By understanding the principles behind the reactions and adhering to rigorous experimental technique, researchers can confidently employ this building block to accelerate projects in drug discovery, medicinal chemistry, and materials science.

References

- Dow AgroSciences LLC. (2012). Material Safety Data Sheet: ELEMENT* 4 Herbicide. (Although for a different compound, provides general handling for related chemical classes). [URL not directly applicable but indicates general safety practices for industrial chemicals].

-

PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. (Provides general safety for ethyl esters). Available at: [Link]

-

PubChem. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]

-

Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Mendeleev Communications. Available at: [Link]

-

Johns Hopkins University. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. (2015). Research output. Available at: [Link]

-

Data in Brief. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. (Provides context on modern spectroscopic techniques). Available at: [Link]

-

StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination. Available at: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (Provides examples of comprehensive compound characterization). Available at: [Link]

Sources

Experimental design for testing the efficacy of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Application Note: High-Throughput Screening and Kinetic Profiling of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate as a Putative Metalloenzyme Inhibitor

Introduction & Scientific Rationale

This compound belongs to the aryl-diketo acid (DKA) class of compounds, a chemical scaffold historically significant in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

Mechanism of Action (MoA):

The biological activity of this scaffold is driven by the 1,3-dicarbonyl moiety (or its 2,4-dioxobutanoate equivalent). In its active state (typically the free acid), this motif acts as a bidentate chelator, sequestering divalent metal cofactors (

-

Target: HIV-1 Integrase (IN) or HCV NS5B Polymerase.

-

Critical Insight: The ethyl ester form is likely a pro-drug or a stable precursor. In purified enzymatic assays, the ester group may sterically hinder metal chelation or lack the necessary negative charge. Therefore, this protocol includes a controlled hydrolysis step to evaluate both the parent ester and its active acid metabolite.

Chemical Properties & Preparation

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 264.27 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Poor water solubility.[1] |

| Stability | Susceptible to hydrolysis in aqueous buffers at pH > 8.0. |

| Storage | Powder: -20°C (Desiccated). DMSO Stock: -80°C (Avoid freeze-thaw). |

Reagent Preparation Protocol

-

Stock Solution (10 mM): Dissolve 2.64 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute.

-

Working Solution (Active Acid Generation):

-

Rationale: To validate the pharmacophore, we must generate the free acid in situ if the ester is inactive in biochemical assays.

-

Mix 100 µL of 10 mM Stock with 100 µL of 0.1 N NaOH.

-

Incubate at 37°C for 30 minutes.

-

Neutralize with 100 µL of 0.1 N HCl and 700 µL of Assay Buffer.

-

Result: 1 mM stock of the hydrolyzed (active) species.

-

Application 1: Biochemical Efficacy (HIV-1 Integrase Strand Transfer)

Objective: Determine the

Expert Insight: The "Strand Transfer" step is the specific target of DKA inhibitors (like Raltegravir). Inhibition here confirms the mechanism of metal chelation in the active site.

Assay Principle

-

Donor: Europium-cryptate labeled anti-GST antibody (binds GST-tagged Integrase).

-

Acceptor: Streptavidin-XL665 (binds Biotinylated-Viral DNA product).

-

Signal: Integration of viral DNA into target DNA brings Donor/Acceptor into proximity -> FRET signal.

Protocol Steps

-

Enzyme Mix: Dilute Recombinant HIV-1 Integrase (GST-tag) to 150 nM in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Substrate Mix: Prepare Biotinylated LTR-DNA (Viral Donor) and Target DNA.

-

Compound Addition:

-

Dispense 100 nL of compound (Ester and Hydrolyzed forms) into 384-well low-volume plates (12-point dose-response, 1:3 serial dilution).

-

Add 5 µL of Enzyme Mix. Incubate 15 min at RT (Pre-incubation allows inhibitor binding).

-

-

Reaction Start: Add 5 µL of Substrate Mix.

-

Incubation: 60 minutes at 37°C.

-

Detection: Add 10 µL of Detection Buffer (containing Eu-Anti-GST and SA-XL665).

-

Read: Measure HTRF signal (665 nm / 620 nm ratio) on a multimode plate reader (e.g., EnVision).

Data Analysis:

-

Calculate % Inhibition:

. -

Fit data to a 4-parameter logistic model (Hill Equation) to determine

.

Application 2: Cellular Antiviral Potency (MT-4/MTT Assay)

Objective: Assess the compound's ability to permeate cells and inhibit viral replication in a live biological system.

Expert Insight: Unlike the biochemical assay, the Ethyl Ester form is preferred here. The ester enhances cell permeability (lipophilicity) and is hydrolyzed by intracellular esterases to the active inhibitor.

Protocol Steps

-

Cell Culture: Maintain MT-4 T-cells in RPMI-1640 + 10% FBS.

-

Infection: Infect MT-4 cells with HIV-1 (strain IIIB) at an MOI (Multiplicity of Infection) of 0.01.

-

Mock Control: Uninfected cells treated with DMSO.

-

-

Treatment:

-

Seed cells (20,000/well) into 96-well plates containing serial dilutions of this compound.

-

Include Raltegravir (10 µM start) as a positive control.

-

-

Incubation: 5 days at 37°C, 5%

. -

Readout (Cytoprotection):

-

Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Cytotoxicity Counter-Screen:

-

Run a parallel plate with uninfected cells treated with the compound to distinguish antiviral effects from cellular toxicity (

).

-

Visualization: Mechanism & Workflow

Figure 1: Mechanism of Action and Experimental Workflow. The diagram below illustrates the dual-pathway evaluation: Direct enzymatic inhibition (requiring hydrolysis) vs. Cellular pro-drug activation.

Caption: Workflow depicting the parallel evaluation of the ester prodrug in cellular assays and the hydrolyzed acid in enzymatic assays.

Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Biochemical | > 10 µM (Inactive) | Ester cannot chelate Mg2+. Hydrolysis required. |

| Biochemical | < 500 nM (Active) | If inactive, verify pH of assay buffer (must be 7.5). |

| Cellular | < 1 µM | If toxic ( |

| Hill Slope | ~1.0 | Steep slope (>2) suggests aggregation; add 0.01% Triton X-100. |

References

-

Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry.

-

Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells. Science.

-

Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.

-

Sechi, M., et al. (2009). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.

Sources

High-performance liquid chromatography (HPLC) methods for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate purification

Application Note: AN-2026-HPLC-DKE Topic: High-Performance Liquid Chromatography (HPLC) Strategies for the Purification and Analysis of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Executive Summary & Scope

Target Molecule: this compound (CAS: 1019380-58-5)

Molecular Formula: C₁₄H₁₆O₅

Molecular Weight: 264.27 g/mol

Class:

This guide addresses the specific chromatographic challenges associated with This compound , a critical intermediate in the synthesis of heterocycles (e.g., coumarins, pyrazoles) and kinase inhibitors (Src family).[1]

The Core Challenge: Unlike standard pharmaceutical intermediates, this molecule exhibits keto-enol tautomerism in solution.[1] In standard HPLC conditions, this dynamic equilibrium often manifests as peak splitting, fronting, or broad "saddle" peaks, leading to erroneous purity calculations. This protocol details a self-validating method to control this equilibrium, ensuring accurate quantification and high-purity isolation.

Physicochemical Profiling & Mechanistic Insight

Before method development, one must understand the dynamic behavior of the analyte.

The Tautomeric Equilibrium

The molecule exists in a rapid equilibrium between the diketo form and the cis-enol form .[1] The cis-enol is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1]

-